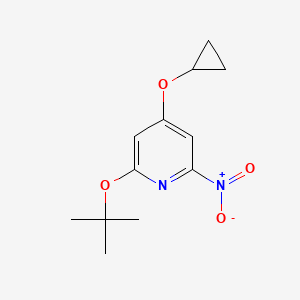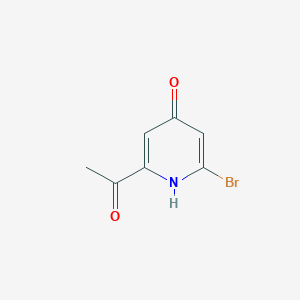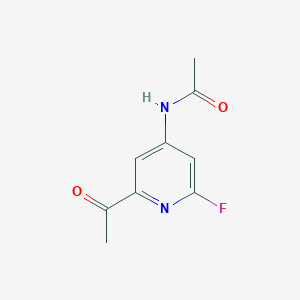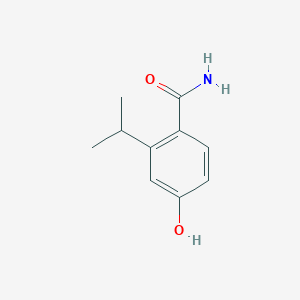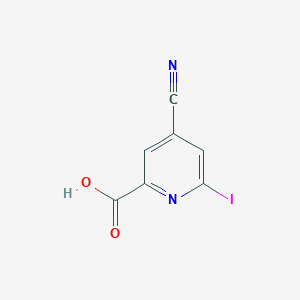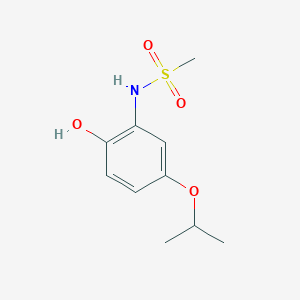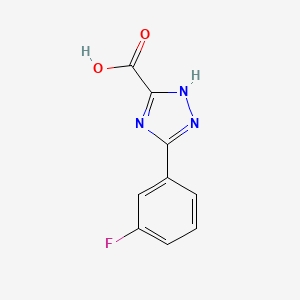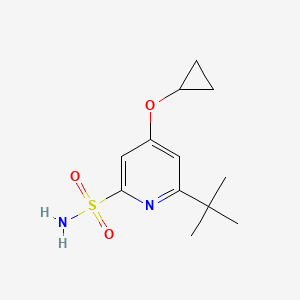
(6-Amino-4-nitropyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-4-nitropyridin-2-YL)acetic acid is a heterocyclic compound that contains both amino and nitro functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-4-nitropyridin-2-YL)acetic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 2-chloropyridine to form 2-chloro-4-nitropyridine, followed by substitution reactions to introduce the amino group and the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (6-Amino-4-aminopyridin-2-YL)acetic acid, while substitution reactions can introduce various functional groups at the amino position .
Wissenschaftliche Forschungsanwendungen
(6-Amino-4-nitropyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of (6-Amino-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Amino-4-nitropyridin-2-YL)propionic acid
- (6-Amino-4-nitropyridin-2-YL)butyric acid
- (6-Amino-4-nitropyridin-2-YL)valeric acid
Uniqueness
(6-Amino-4-nitropyridin-2-YL)acetic acid is unique due to its specific combination of functional groups and the pyridine ring structureCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H7N3O4 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
2-(6-amino-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7N3O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H2,8,9)(H,11,12) |
InChI-Schlüssel |
CRNJFYWQZQYHMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




